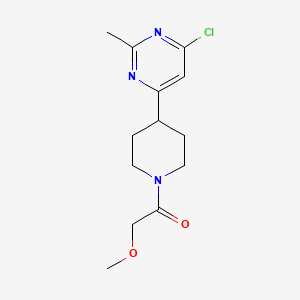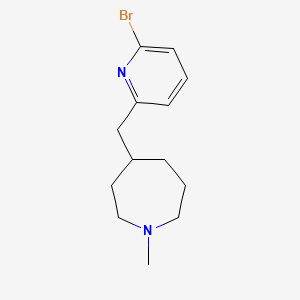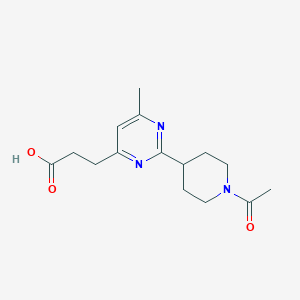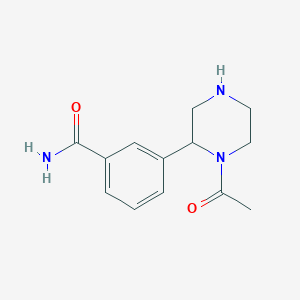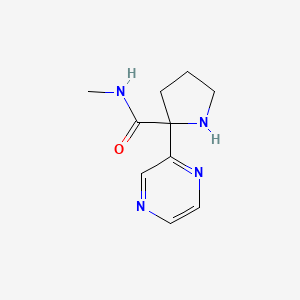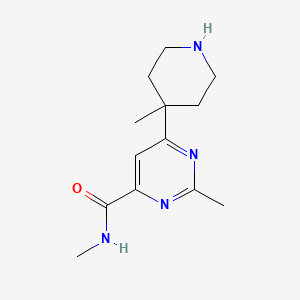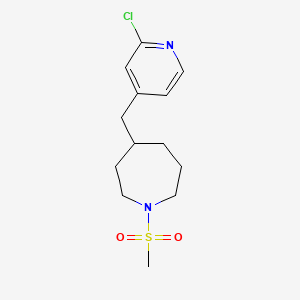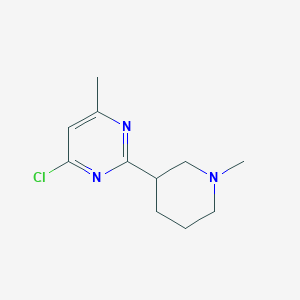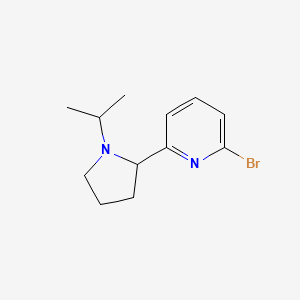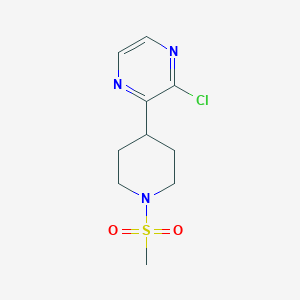
N-Azepan-4-yl-N-methyl-methanesulfonamide
説明
“N-(azepan-4-yl)-N-methylmethanesulfonamide” is a compound that contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom, and a methanesulfonamide group, which is a sulfur-containing group commonly found in various pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate azepane derivative with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide .Molecular Structure Analysis
The azepane ring in the compound is a seven-membered ring, which can exist in various conformations. The methanesulfonamide group is polar and can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo various reactions. For example, the methanesulfonamide group could be hydrolyzed under acidic or basic conditions. The compound could also undergo N-alkylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Protein Kinase B Inhibition
N-(azepan-4-yl)-N-methylmethanesulfonamide derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). A study conducted by Breitenlechner et al. (2004) showed that azepane derivatives, designed and synthesized based on molecular modeling, exhibited significant inhibitory activity and plasma stability. This research has implications for drug development in targeting protein kinases for therapeutic purposes (Breitenlechner et al., 2004).
Ionic Liquids Synthesis
Azepane has been used as a starting material for synthesizing a new family of room temperature ionic liquids, as described by Belhocine et al. (2011). This application is significant in mitigating the disposal issue of azepane, a coproduct in the polyamide industry. The study discusses the impact of the structural features of cations and anions on the properties of the synthesized ionic liquids (Belhocine et al., 2011).
Direct N-Monomethylation Methodology
Feng Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol, which includes N-methylmethanesulfonamide as a part of the process. This methodology is noted for its low catalyst loading, broad substrate scope, and excellent selectivities, making it attractive from both synthetic and environmental viewpoints (Li et al., 2012).
Crystallography and Polymorphism Studies
Research by Fedorov et al. (2017) on two polymorphs of tolazamide, which includes N-[(azepan-1-ylamino)carbonyl]-4-methylbenzenesulfonamide, provided insights into the impact of pressure on these forms. The study contributes to understanding the phase transitions and molecular packing in pharmaceutical compounds (Fedorov et al., 2017).
Photodynamic Biological Action
Gupta et al. (2013) investigated the photochemistry of the photodynamic biological action of tolazamide, which involves N-[(azepan-1ylamino) carbonyl]-4-methylbenzenesulfonamide. The study provided insights into the photoproducts formed and the compound's ability to photosensitize lipids, which is essential for understanding drug interactions under light exposure (Gupta et al., 2013).
Rotational and Inversion Barriers
Heyd et al. (1997) explored the rotational and inversion barriers in N-methylmethanesulfonamide using ab initio methods. This research is crucial in understanding the conformational flexibility and stability of such compounds (Heyd et al., 1997).
将来の方向性
特性
IUPAC Name |
N-(azepan-4-yl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)8-4-3-6-9-7-5-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFWXGSWYJSXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNCC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


